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Compound of Interest

Compound Name: Clomoxir

CAS No.: 88431-47-4

Cat. No.: B1212038

Get Quote

Targeting Mitochondrial Fatty Acid Oxidation (FAO) with Precision

Part 1: Core Directive & Scientific Rationale
Introduction: The Renaissance of Lipid Metabolism in
Oncology
Metabolic reprogramming is a hallmark of cancer. While the Warburg Effect (aerobic glycolysis)

is well-characterized, recent data reveals that distinct cancer subsets—specifically metastasis-

initiating cells (MICs), leukemia stem cells, and drug-resistant clones—demonstrate a critical

reliance on Fatty Acid Oxidation (FAO) for survival and bioenergetics.

Clomoxir (specifically its sodium salt, often referred to in literature as POCA or POCA-Na) is a

potent, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is the rate-

limiting enzyme responsible for transporting long-chain fatty acids (LCFAs) from the cytosol into

the mitochondrial matrix for

-oxidation.[1]
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Expert Insight: Clomoxir vs. Etomoxir
In the field of metabolic research, Etomoxir is the most cited CPT1 inhibitor. However, rigorous

validation requires Clomoxir due to specific limitations associated with Etomoxir.

Feature Clomoxir (POCA) Etomoxir Scientist's Note

Target CPT1A / CPT1B CPT1A / CPT1B
Both are irreversible

active-site inhibitors.

Off-Target Effects Minimal at <25 µM

High Risk: Inhibits

Complex I (ETC) and

depletes intracellular

CoA at >50 µM.

Critical: High-dose

Etomoxir toxicity is

often mistaken for

FAO inhibition.

Solubility
Water/PBS (Sodium

salt)
DMSO (typically)

Clomoxir avoids

DMSO-induced

cellular stress in

sensitive assays.

Specificity Window High Moderate

Clomoxir is the

preferred tool for

cross-validating

Etomoxir data.

Key Takeaway: If your phenotype (cell death, growth arrest) is only observed at Etomoxir

concentrations >50 µM, it is likely an off-target effect (Complex I inhibition). You must validate

with Clomoxir (typically effective at 1–10 µM) or genetic knockdown to claim FAO dependency.

Part 2: Mechanism of Action & Pathway
Visualization
Clomoxir functions as a suicide inhibitor. It is converted intracellularly into its CoA ester

(Clomoxir-CoA), which then covalently binds to the catalytic site of CPT1, permanently

disabling the shuttle required for LCFA transport.

Diagram 1: The CPT1 Shuttle and Clomoxir Intervention
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This diagram illustrates the transport of Long-Chain Fatty Acids (LCFA) into the mitochondria

and the specific blockade point of Clomoxir.
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Figure 1: Mechanism of Clomoxir-mediated CPT1 inhibition preventing mitochondrial LCFA

entry.

Part 3: Experimental Protocols
Protocol A: Preparation and Storage
Unlike many hydrophobic inhibitors, Clomoxir sodium salt is hydrophilic.

Reconstitution:

Dissolve Clomoxir sodium salt (POCA-Na) directly in sterile ddH₂O or PBS to create a 10

mM or 25 mM stock solution.

Note: Avoid DMSO if possible to minimize solvent effects, though it is compatible if

necessary.

Storage:

Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

Store at -20°C (stable for >6 months).

Working Solutions:

Dilute directly into cell culture media immediately prior to use.

Effective Range: 1 µM – 25 µM. (Start titration at 1, 5, 10, 25 µM).

Protocol B: Validation of FAO Dependency via Seahorse
XF Analysis
This protocol utilizes the Agilent Seahorse XF Analyzer to measure Oxygen Consumption Rate

(OCR) in the presence of Palmitate, determining the "FAO-linked respiration."

Reagents:
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Seahorse XF Media (minimal buffering).

Substrate: Palmitate-BSA conjugate (100 µM final).

Control Substrate: BSA only.

Inhibitor: Clomoxir (Use 10 µM as standard start point).

Workflow:

Cell Seeding: Seed cancer cells (e.g., 20,000/well) in XF96 plates 24h prior.

Starvation: On assay day, wash cells and incubate in Substrate-Limited Medium (0.5 mM

Glucose, 1% FBS, 0.5 mM Carnitine) for 45 mins. This forces cells to rely on endogenous or

exogenous lipids.

Assay Setup (Ports):

Port A: Clomoxir (10 µM final) OR Media (Control).

Port B: Oligomycin (ATP Synthase inhibitor).

Port C: FCCP (Uncoupler).

Port D: Rotenone/Antimycin A.

Execution:

Add Palmitate-BSA to specific wells immediately before loading the plate into the analyzer.

Measure Basal Respiration.[2][3]

Inject Port A (Clomoxir): If the cells are oxidizing the Palmitate, OCR should drop acutely.

Calculation:

FAO Dependency % = (Basal OCR - Post-Clomoxir OCR) / (Basal OCR - Non-

Mitochondrial OCR)
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Protocol C: Isotope Tracing (The "Gold Standard")
Seahorse measures oxygen, but Clomoxir specificity must be proven by tracing carbon flow.

Concept: Track the incorporation of U-13C-Palmitate into downstream TCA cycle intermediates

(Citrate, Malate).

Labeling:

Culture cells in media containing U-13C-Palmitate (100 µM) conjugated to BSA.

Treatment groups: Vehicle (Water) vs. Clomoxir (10 µM).

Duration: 6 – 24 hours (steady state).

Extraction:

Wash cells with ice-cold saline.

Quench metabolism with 80% Methanol (-80°C).

Scrape and collect supernatant.

Analysis (GC-MS or LC-MS):

Measure the M+2 isotopologue of Citrate.[4]

Logic: Beta-oxidation of U-13C-Palmitate generates U-13C-Acetyl-CoA (2 carbons). When

this enters the TCA cycle, it forms M+2 Citrate.

Interpretation:

Clomoxir treatment should drastically reduce the M+2 fraction of Citrate compared to

control.

If M+2 Citrate persists, the cells may be using peroxisomal oxidation or compensatory

pathways.
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Part 4: Experimental Workflow & Decision Tree
Diagram 2: Strategic Workflow for FAO Validation
Use this logic flow to rigorously determine if your cancer model is FAO-dependent.
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Figure 2: Decision matrix for validating FAO targeting using Clomoxir and orthogonal methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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